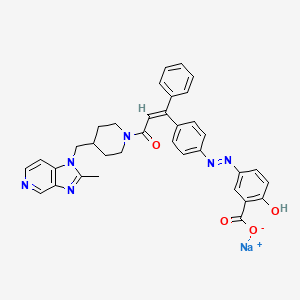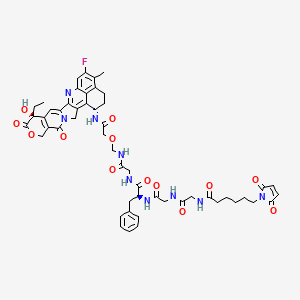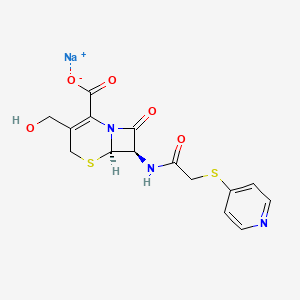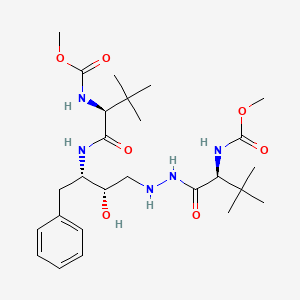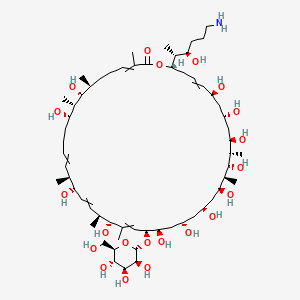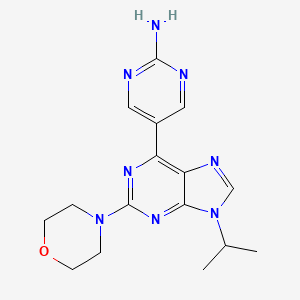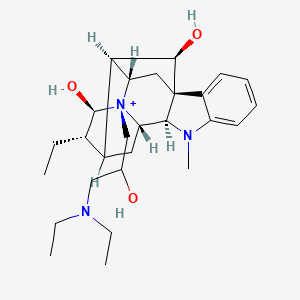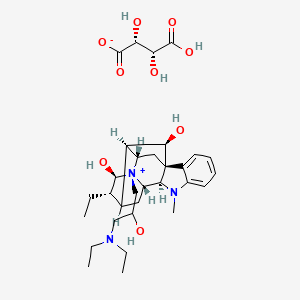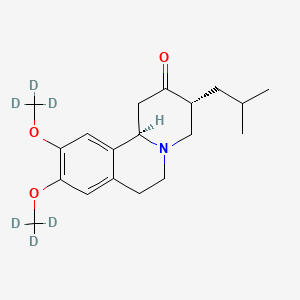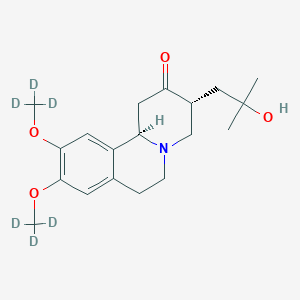
DK-1-49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DK-1-49 is an autophagonizer. DK-1-49 causes accumulation of autophagy-associated LC3-II and enhanced levels of autophagosomes and acidic vacuoles. Furthermore, cell viability is inhibited by autophagic cell death in not only human cancer cells but also Bax/Bak double-knockout cells.
Aplicaciones Científicas De Investigación
Development of Data Integration in High Energy Nuclear Physics : Kaida, A., Golosova, M., Grigorieva, M., and Gubin, M. (2018) discussed the challenges in processing and storing large volumes of data in high energy nuclear physics, emphasizing the importance of metadata integration from various sources into a central storage system. This research is part of the ATLAS experiment on the LHC, focused on providing easy access to significant information about LHC experiments for the scientific community (Kaida et al., 2018).
LKPD Development STEM-PjBL Integrated on Thermochemical Learning : Syafe'i, S. S., and Effendi, E. (2020) conducted research to develop LKPD STEM-PjBL (Science, Technology, Engineering, and Mathematics-Project Based Learning) integrated on Thermochemical learning. The research focused on its validity and practicality for educational purposes (Syafe'i & Effendi, 2020).
Higher-order Douglas-Kroll Transformation in Chemistry : Nakajima, T., and Hirao, K. (2000) explored the Douglas-Kroll (DK) Hamiltonians in the context of chemistry, specifically in terms of high-order transformations and their practical implementation. Their work contributes to the understanding of electron systems within this framework (Nakajima & Hirao, 2000).
Technology of Formation and Coding in Information and Telecommunications Networks : Krasnorutsky, A., Sidchenko, S., Barannik, V., Onyshchenko, R., Sidchenko, Y., and Pris, G. (2022) discussed the processing of informative segments of the video image using transformant orthogonal transformation dkp. Their research aims to build a technology for coding the sequence of transformants of sufficiently informative image segments while maintaining the efficiency of its delivery (Krasnorutsky et al., 2022).
Machine Learning and Data Mining Methods in Diabetes Research : Kavakiotis, I., Tsave, O., Salifoglou, A., Maglaveras, N., Vlahavas, I., and Chouvarda, I. (2017) conducted a systematic review of the applications of machine learning and data mining techniques in diabetes research, highlighting the significant production of data in biotechnology and health sciences (Kavakiotis et al., 2017).
Propiedades
Número CAS |
853136-76-2 |
|---|---|
Nombre del producto |
DK-1-49 |
Fórmula molecular |
C28H31N5O3S2 |
Peso molecular |
549.708 |
Nombre IUPAC |
2-[[[3,4,5,6,7,8-Hexahydro-4-oxo-3-(phenylmethyl)[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]methyl]-N-[2-(1-pyrrolidinyl)ethyl]-4-oxazolecarboxamide |
InChI |
InChI=1S/C28H31N5O3S2/c34-25(29-12-15-32-13-6-7-14-32)21-17-36-23(30-21)18-37-28-31-26-24(20-10-4-5-11-22(20)38-26)27(35)33(28)16-19-8-2-1-3-9-19/h1-3,8-9,17H,4-7,10-16,18H2,(H,29,34) |
Clave InChI |
BCMZCPIZJPKEIR-UHFFFAOYSA-N |
SMILES |
O=C(C1=COC(CSC2=NC3=C(C4=C(CCCC4)S3)C(N2CC5=CC=CC=C5)=O)=N1)NCCN6CCCC6 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DK-1-49; DK149; DK 1 49 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




